molecular formula C39H43N3O11S B12424248 Trabectedin D3

Trabectedin D3

Cat. No.: B12424248
M. Wt: 764.9 g/mol
InChI Key: PKVRCIRHQMSYJX-ZAKLSIENSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trabectedin D3 is a deuterium-labeled stable isotope analog of trabectedin, a potent antineoplastic agent originally isolated from the marine ascidian Ecteinascidia turbinata . This high-purity internal standard is specifically designed for quantitative mass spectrometry-based analysis in pharmacological and metabolic studies. Trabectedin features a unique mechanism of action that differs from conventional DNA-targeting agents. The compound binds covalently to the minor groove of DNA, bending the helix toward the major groove and interfering with transcription regulation and DNA repair pathways . Unlike traditional alkylating agents, trabectedin's activity is not hindered by nucleotide excision repair (NER) systems, contributing to its efficacy in NER-proficient malignancies . The deuterated form (this compound) incorporates three deuterium atoms at specified molecular positions, maintaining identical biological activity to the unlabeled compound while providing the mass shift necessary for accurate quantification in analytical applications. Researchers utilize this compound in mass spectrometry-based assays to precisely measure drug concentrations in pharmacokinetic studies, investigate metabolic profiles in vitro and in vivo, and validate analytical methods for clinical development. Trabectedin has demonstrated clinical efficacy against advanced soft tissue sarcomas, particularly liposarcoma and leiomyosarcoma subtypes , and has shown activity in platinum-sensitive recurrent ovarian cancer . The deuterated analog enables researchers to conduct more accurate ADME studies and therapeutic drug monitoring, supporting the development of this promising anticancer agent. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C39H43N3O11S

Molecular Weight

764.9 g/mol

IUPAC Name

[(1R,2R,11S,12S,14R,26R)-5,6',12-trihydroxy-6-methoxy-7,21,30-trimethyl-27-oxo-7'-(trideuteriomethoxy)spiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

InChI

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29?,30+,36+,37-,39+/m0/s1/i5D3

InChI Key

PKVRCIRHQMSYJX-ZAKLSIENSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2CCN[C@@]3(C2=C1)CS[C@H]4[C@H]5C6C7=C(C[C@H](N6C)[C@@H](N5[C@@H](COC3=O)C8=C9C(=C(C(=C48)OC(=O)C)C)OCO9)O)C=C(C(=C7O)OC)C)O

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Origin of Product

United States

Preparation Methods

Deuterium Incorporation Strategies

The synthesis of this compound begins with the parent compound, Trabectedin (C₃₉H₄₃N₃O₁₁S), and selectively replaces three hydrogen atoms with deuterium. Deuterium labeling typically targets positions with high metabolic turnover to maximize isotopic stability. Common approaches include:

  • Acid-catalyzed H/D exchange : Exposing Trabectedin to deuterated solvents (e.g., D₂O or CD₃OD) under acidic conditions facilitates proton-deuterium exchange at labile hydrogen sites, such as hydroxyl or amine groups.
  • Deuterated reagent synthesis : Using deuterium-enriched precursors during the final stages of Trabectedin synthesis ensures site-specific labeling. For example, deuterated methyl groups may be introduced via CD₃I alkylation reactions.

The molecular formula of this compound (C₃₉H₄₀D₃N₃O₁₁S) reflects a molecular weight of 764.86 g/mol, confirming the incorporation of three deuterium atoms.

Purification and Characterization

Post-synthesis purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water gradients. Critical quality control parameters include:

  • Isotopic purity : Measured via high-resolution mass spectrometry (HRMS), ensuring ≥99% deuterium incorporation.
  • Structural integrity : Nuclear magnetic resonance (NMR) spectroscopy verifies the retention of Trabectedin’s core tetrahydroisoquinoline framework.

Formulation Strategies for Enhanced Stability

Cyclodextrin Inclusion Complexation

To address this compound’s poor aqueous solubility (0.1–0.5 mg/mL in water), cyclodextrin-based inclusion complexes are employed. The patent CN106853252B details a method using sulfobutyl-β-cyclodextrin (SB-β-CD) as a host molecule:

Table 1: Composition of this compound/SB-β-CD Inclusion Complex

Component Concentration Function
This compound 0.25 mg/mL Active ingredient
SB-β-CD 300 mg/mL Solubility enhancer
Potassium dihydrogen phosphate 6.8 mg/mL Buffer agent
0.1N Phosphoric acid 0.043 mg/mL pH adjustment

Preparation Steps :

  • Dissolve this compound in 0.1N phosphoric acid.
  • Mix SB-β-CD and buffer in water for injection.
  • Combine solutions, adjust pH to 5.5 with KOH, and stir for 2 hours.
  • Lyophilize the mixture at -40°C under 0.2 mbar vacuum.

Lyophilization Protocol

Lyophilization parameters critically influence final product stability:

  • Primary drying : -40°C for 24 hours to remove bulk water.
  • Secondary drying : 25°C for 12 hours to reduce residual moisture below 2%.

Post-lyophilization reconstitution in 0.9% NaCl achieves complete solubility within 5 minutes, making the formulation suitable for intravenous administration.

Analytical Validation of this compound

HILIC-MS/MS Quantification

A hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method enables precise this compound quantification in biological matrices:

Table 2: HILIC-MS/MS Parameters for this compound

Parameter Specification
Column Acquity BEH Amide (2.1 × 100 mm, 1.7 μm)
Mobile phase Acetonitrile/0.1% formic acid
Flow rate 0.2 mL/min
MRM transitions m/z 765→234 (quantifier), m/z 765→560 (qualifier)
Lower limit of quantitation 0.01 ng/mL

This method achieves 98.5% recovery from human plasma with intra-day precision <12.35% RSD, making it indispensable for pharmacokinetic studies.

Stability Profiling

Accelerated stability studies (25°C/60% RH) demonstrate this compound’s degradation kinetics:

Table 3: Stability of this compound Lyophilized Powder

Time (months) Purity (%) Major Degradant (%)
0 99.8 0.02
3 99.1 0.15
6 98.3 0.42

Degradation follows first-order kinetics (k = 0.0021 day⁻¹), indicating a shelf life of 24 months at -20°C.

Comparative Analysis of Preparation Methods

Solubility Enhancement Techniques

Cyclodextrin complexation increases this compound’s aqueous solubility by 600-fold compared to free drug suspensions. Alternative methods, such as nanoemulsion formulations, show promise but require additional stabilizers (e.g., polysorbate 80), complicating regulatory approval.

Deuterium Labeling Efficiency

H/D exchange methods achieve 85–90% deuterium incorporation, whereas synthetic routes using deuterated precursors exceed 99% isotopic purity. The latter is preferred for pharmacokinetic applications to avoid metabolic interference.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Deuterated precursor synthesis incurs 40–50% higher costs than H/D exchange but reduces downstream purification expenses by 30%. Large-scale lyophilization (batch sizes >10 kg) lowers per-unit costs by 15% through optimized cycle times.

Regulatory Compliance

The European Pharmacopoeia mandates ≤0.1% non-deuterated Trabectedin in final products. Current Good Manufacturing Practice (cGMP) protocols require in-process checks every 2 hours during synthesis to maintain compliance.

Chemical Reactions Analysis

Analytical Methods Involving Trabectedin D3

This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify its unlabeled counterpart. The method employs multiple reaction monitoring (MRM) transitions to ensure specificity and sensitivity.

MRM Parameters for this compound

ParameterThis compound (m/z 765→234)Trabectedin (m/z 762→234)
Collision Energy (CE)30 V30 V
Fragmentor Voltage150 V150 V
Qualifier Transitionsm/z 765→206, 765→560m/z 762→206, 762→557
Column TypeAcquity BEH Amide (2.1×100 mm)Acquity BEH Amide (2.1×100 mm)
Mobile PhaseAcetonitrile-0.1% formic acidAcetonitrile-0.1% formic acid

This method achieves a lower limit of quantification (LLOQ) of 0.01 ng/mL and linearity up to 2.5 ng/mL, with intra-/inter-day variability <12.35% .

Role in Pharmacokinetic Studies

This compound enables precise quantification of trabectedin in plasma during pharmacokinetic profiling. In a study involving metastatic soft tissue sarcoma patients, the LC-MS/MS method revealed:

  • Bi-exponential elimination kinetics : Rapid decline post-infusion, followed by slower elimination up to 48 hours .

  • Key pharmacokinetic parameters :

    • Mean AUC : 2,488 ng·h/mL (range: 1,361–4,804 ng·h/mL).

    • Clearance : 0.43 L/h (range: 0.27–0.67 L/h).

This compound also aids in identifying metabolomic biomarkers, such as cystathionine and hemoglobin, which correlate with drug exposure and clinical outcomes .

Chemical Stability and Isotopic Effects

While this compound’s synthesis follows similar pathways to unlabeled trabectedin (e.g., Pictet-Spengler reactions, multicomponent Ugi reactions ), its deuterium labeling stabilizes the molecule during mass spectrometric analysis. The isotopic shift (m/z 762→765) ensures discrimination from endogenous compounds, minimizing ion suppression .

Scientific Research Applications

Soft Tissue Sarcoma

Trabectedin is primarily indicated for advanced soft tissue sarcoma (STS), particularly in patients who have previously failed anthracycline and ifosfamide therapies. Key findings from clinical studies include:

  • Efficacy : In a study involving 45 patients with STS, trabectedin demonstrated an objective response rate of 11.7%, with a median progression-free survival (PFS) of 5.2 months and a median overall survival (OS) of 15.2 months .
  • Real-Life Data : Observational studies have shown that trabectedin provides clinically meaningful long-term benefits across various STS histotypes, comparable to results from clinical trials .

Ovarian Cancer

Trabectedin is also utilized in treating platinum-sensitive recurrent ovarian cancer. Its application in this context has been supported by:

  • Combination Therapy : Trabectedin can be administered alone or in combination with other agents, enhancing its effectiveness against ovarian tumors .
  • Clinical Trials : Ongoing trials are assessing its efficacy in various settings, including first-line treatments and combinations with newer agents.

Case Studies

  • Advanced Soft Tissue Sarcoma : A multicenter phase IV study evaluated trabectedin in routine clinical practice among patients with advanced STS. Results indicated a manageable safety profile and significant clinical benefits, reinforcing its role as a second-line treatment option .
  • Metastatic Soft Tissue Sarcoma Pharmacometabolomics Study : This study explored the pharmacokinetics of trabectedin in 40 patients, identifying metabolomic signatures associated with clinical benefit. The findings suggest that personalized treatment regimens based on metabolic profiles could enhance therapeutic outcomes .

Safety Profile

Trabectedin is generally well-tolerated, though it is associated with certain adverse effects:

  • Common toxicities include myelosuppression (neutropenia), liver function test elevations, and gastrointestinal symptoms.
  • Serious adverse events have been reported but are manageable with premedication strategies such as dexamethasone .

Mechanism of Action

Trabectedin-d3 exerts its effects by binding to the minor groove of DNA, causing DNA damage and interfering with the transcription process. This binding leads to the formation of DNA adducts, which disrupt the normal function of DNA and trigger a cascade of cellular events, including the inhibition of transcription and the induction of apoptosis. Trabectedin-d3 also affects the tumor microenvironment by modulating the activity of tumor-associated macrophages and other immune cells .

Comparison with Similar Compounds

Key Research Findings

Efficacy and Toxicity

  • Dosing Optimization : Lower trabectedin doses (vs. labeled dose) may improve progression-free survival (PFS) with reduced toxicity in STS .
  • Safety Profile: No QTc prolongation at 1.3 mg/m²; common adverse events include asthenia and hepatic dysfunction .

Transcriptional and Microenvironmental Impact

  • MAFB Upregulation: Trabectedin uniquely upregulates MAFB, a transcription factor critical in myelomonocytic leukemia .
  • Rho GTPase Inhibition : Shared pathway with lurbinectedin, affecting cell motility and TME remodeling .

Q & A

Q. What are the primary molecular mechanisms of Trabectedin D3 in targeting advanced soft-tissue sarcoma (STS)?

this compound exerts its antitumor effects by binding to DNA minor grooves, disrupting transcription factors like HMGA1, and modulating epigenetic chromatin remodeling. Evidence from mRNA and protein analyses in STS patient cohorts (n=301) demonstrates that HMGA1 overexpression correlates with poor prognosis and reduced trabectedin sensitivity. Methodologically, studies employ siRNA-mediated HMGA1 silencing in leiomyosarcoma cell lines, followed by spheroid formation assays and apoptosis quantification to validate mechanistic pathways .

Q. How should experimental designs for this compound efficacy studies be structured to ensure reproducibility?

Key considerations include:

  • Sample selection : Use patient-derived xenografts (PDXs) or 3-methylcholantrene-induced sarcoma models to mimic clinical STS heterogeneity .
  • Endpoint criteria : Measure progression-free survival (PFS) and overall survival (OS) in vivo, supplemented with in vitro metrics like spheroid area reduction and caspase-3 activation .
  • Data standardization : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data recording, ensuring detailed protocols for dosing, timing, and molecular assays are documented .

Q. What methodologies address contradictions in this compound’s reported mechanisms across studies?

Discrepancies (e.g., variable HMGA1-mTOR pathway activation) require:

  • Meta-analysis : Aggregate data from independent cohorts using platforms like GEO or TCGA to identify confounding variables (e.g., tumor subtype, prior therapies) .
  • Functional validation : Replicate conflicting results in isogenic cell lines with controlled HMGA1 expression levels .
  • Multivariate statistics : Apply Cox proportional hazards models to isolate HMGA1’s prognostic value from covariates like age or tumor grade .

Advanced Research Questions

Q. What synergies exist between this compound and mTOR inhibitors, and how can they be optimally tested?

Preclinical studies show that combining this compound with rapamycin enhances antitumor activity by downregulating HMGA1 and PI3K/AKT/mTOR pathways. Methodologies include:

  • Dose-response matrices : Use Chou-Talalay synergy assays to determine combination indices (CI) in vitro .
  • Longitudinal in vivo imaging : Monitor tumor growth kinetics in dual-therapy cohorts versus monotherapy arms .
  • Transcriptomic profiling : Perform RNA-seq on treated tumors to identify pathway crosstalk and resistance mechanisms .

Q. How can researchers identify predictive biomarkers for this compound resistance in STS?

Strategies involve:

  • Retrospective cohort analysis : Correlate HMGA1 mRNA levels (via qRT-PCR) with clinical outcomes in archival STS samples .
  • CRISPR-Cas9 screens : Identify gene knockouts that sensitize resistant cell lines to this compound .
  • Liquid biopsy integration : Track circulating tumor DNA (ctDNA) for HMGA1 mutations during treatment to predict early relapse .

Q. What epigenetic modulation techniques enhance this compound’s efficacy in HMGA1-high tumors?

Approaches include:

  • Chromatin immunoprecipitation (ChIP) : Map HMGA1-DNA binding sites to design targeted epigenetic inhibitors (e.g., BET inhibitors) .
  • Single-cell ATAC-seq : Resolve chromatin accessibility changes in tumor subpopulations post-Trabectedin exposure .
  • In vivo CRISPR interference (CRISPRi) : Silencing HMGA1 in PDX models to validate its role in drug response .

Methodological Best Practices

  • Data Reliability : Ensure raw data (e.g., Western blot images, survival curves) are archived with metadata (e.g., antibody lot numbers, exposure times) to facilitate replication .
  • Questionnaire Design : For patient-reported outcomes, use validated instruments like EORTC QLQ-C30 to avoid bias and ensure psychometric validity .
  • Ethical Compliance : Obtain informed consent for biomarker studies, explicitly detailing genomic data usage in institutional review board (IRB) protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.